molecular formula C13H12ClNO B019845 3-(Benzyloxy)-2-chloropyridine CAS No. 108082-72-0

3-(Benzyloxy)-2-chloropyridine

Cat. No. B019845
CAS RN: 108082-72-0
M. Wt: 233.69 g/mol
InChI Key: QIHAZZIJNQBPRM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chloropyridine is an organic compound belonging to the chemical class of pyridines. It is a colorless liquid, with a molecular weight of 199.58 g/mol, and a melting point of -25°C. This compound is a versatile compound, used in a variety of synthetic reactions, and has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and catalysis.

Scientific Research Applications

Structural Characterization and Electrical Properties : One notable application involves the synthesis and characterization of organic-inorganic hybrid materials, such as 2-amino-3-benzyloxy pyridinium perchlorate. This compound, synthesized from 2-amino-3-benzyloxypyridine, has been studied for its structural characteristics using single-crystal X-ray diffraction and vibrational studies (IR and Raman spectroscopy). Its electrical properties were also examined, demonstrating protonic conduction potential within a specific temperature range (Soukrata, Belhouchet, & Mhiri, 2015).

Antimicrobial Activity : Another application is in the field of medicinal chemistry, where derivatives of 3-(Benzyloxy)-2-chloropyridine have been synthesized for their antimicrobial properties. Compounds synthesized from this precursor have been tested for antibacterial and antifungal activities, showcasing the potential of this compound derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Synthesis of Complex Organic Molecules : Additionally, this compound is utilized in the synthesis of complex organic molecules. For example, it has been employed in the protection of alcohols using 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, a method that highlights its role in facilitating benzylation reactions and protecting group strategies in organic synthesis (Poon, Albiniak, & Dudley, 2007).

Heterocyclic Chemistry : The compound also plays a crucial role in the synthesis of new heterocyclic compounds, such as 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles. These novel heterocyclic structures have potential applications in pharmaceuticals and agrochemicals, demonstrating the versatility of this compound in facilitating complex chemical transformations (Caroti et al., 1986).

Advanced Materials : In the realm of materials science, derivatives of this compound have been explored for their role in the synthesis of lanthanide-based coordination polymers. These materials exhibit interesting photophysical properties, making them relevant for applications in luminescent materials and light-emitting devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards of “3-(Benzyloxy)-2-chloropyridine” would depend on its specific properties. As with any chemical, it’s important to handle it with appropriate safety precautions .

properties

IUPAC Name

2-chloro-3-(phenylmethoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-13-12(7-4-8-15-13)10-16-9-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHAZZIJNQBPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646661
Record name 3-[(Benzyloxy)methyl]-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108082-72-0
Record name 3-[(Benzyloxy)methyl]-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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